ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Description
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that features both indole and pyrimidine moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the pyrimidine ring is a key component in nucleic acids and several drugs.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(20)11-9-16-15(17-13(11)19)18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCUJPXQWNNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the pyrimidine ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidine Ring: This involves the condensation of a β-keto ester with urea or thiourea under basic conditions to form the pyrimidine core.
Coupling Reactions: The final step involves coupling the indole and pyrimidine derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 219.24 g/mol. Its structure features a pyrimidine ring fused with an indole moiety, which is crucial for its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound generally involves multi-step reactions starting from readily available indole derivatives and pyrimidine precursors. Variations in synthesis can yield derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
Case Study 2: Antimicrobial Activity
In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole scaffold.
Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine are structurally similar due to the pyrimidine ring.
Uniqueness
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique because it combines both indole and pyrimidine moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
This compound features a dihydropyrimidine core fused with an indole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds significantly inhibited biofilm formation, suggesting potential use in treating biofilm-associated infections .
Antitumor Activity
The compound has also been evaluated for its antitumor effects:
- Cytotoxicity : In vitro studies revealed that certain derivatives displayed cytotoxic effects against various cancer cell lines (e.g., HeLa, A375) with IC values ranging from 10 to 30 μM .
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines in human cell lines treated with the compound .
Synthesis
The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine involves multi-step reactions typically starting from readily available indole derivatives and pyrimidine precursors. The general synthetic route includes:
- Formation of the Dihydropyrimidine Core : This involves cyclocondensation reactions using appropriate carbonyl compounds.
- Indole Integration : The indole moiety is introduced through nucleophilic substitution or addition reactions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
